Product packaging for Octadeca-2,4-dien-1-ol(Cat. No.:CAS No. 93255-83-5)

Octadeca-2,4-dien-1-ol

Cat. No.: B14357955
CAS No.: 93255-83-5
M. Wt: 266.5 g/mol
InChI Key: SNYFFTBACLYNDH-UHFFFAOYSA-N
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Description

Octadeca-2,4-dien-1-ol is a long-chain, unsaturated fatty alcohol characterized by its 18-carbon backbone and two double bonds at the 2nd and 4th positions. This structure places it within the broader class of octadecanoids, which are oxygenated lipids known to play significant roles in various biological pathways, though the specific functions of this compound are an active area of scientific inquiry. In research settings, this compound is of particular interest as a standard for metabolic studies. It serves as a potential intermediate or metabolite in the investigation of fatty acid metabolism and the biosynthesis of oxylipins, a large class of oxygenated fatty acids that include potent mediators of biological processes. Researchers may utilize this compound in analytical applications, such as gas chromatography and mass spectrometry, to identify and quantify similar compounds in complex biological samples from plant or animal tissues. Its defined structure makes it a valuable tool for method development and validation. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should consult the Safety Data Sheet (SDS) and handle the material appropriately.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O B14357955 Octadeca-2,4-dien-1-ol CAS No. 93255-83-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93255-83-5

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

octadeca-2,4-dien-1-ol

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h14-17,19H,2-13,18H2,1H3

InChI Key

SNYFFTBACLYNDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC=CCO

Origin of Product

United States

Synthetic Methodologies for Octadeca 2,4 Dien 1 Ol and Its Stereoisomers

Convergent and Linear Synthetic Strategies

Acetylene (B1199291) Coupling Reactions in Dienol Construction

Acetylene coupling reactions are a powerful tool for the construction of the carbon skeleton of dienols like Octadeca-2,4-dien-1-ol. organic-chemistry.orgresearchgate.net The Cadiot-Chodkiewicz coupling, a classic method, involves the reaction of a terminal alkyne with a 1-haloalkyne catalyzed by a copper(I) salt, to create unsymmetrical diynes. rsc.org These diynes can then be selectively reduced to form the desired conjugated diene system. The efficiency of these coupling reactions can be enhanced by using palladium co-catalysts. rsc.org

Another relevant method is the Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides. mdpi.com This palladium-copper catalyzed reaction provides a versatile route to complex unsaturated systems. mdpi.com For instance, the synthesis of various isomers of 2,13-octadecadien-1-ols and their acetates has been achieved using acetylene coupling reactions as a key step. researchgate.net These reactions allow for the strategic joining of smaller fragments to build the 18-carbon chain with the necessary unsaturation for subsequent formation of the dienol. researchgate.net

Table 1: Examples of Acetylene Coupling Reactions in the Synthesis of Unsaturated Alcohols

Coupling Reaction Reactants Catalyst System Product Type Reference
Cadiot-Chodkiewicz Terminal alkyne, 1-Haloalkyne Copper(I) salt, optional Palladium co-catalyst Unsymmetrical diyne rsc.org
Sonogashira Terminal alkyne, Aryl/Vinyl halide Palladium and Copper Aryl/Vinyl-substituted alkyne mdpi.com
Iron-catalyzed Grignard reagent, Dienol phosphate Fe(acac)₃ Terminal conjugated diene acs.org

Sulfone Intermediate-Based Approaches for Stereoselective Diene Formation

Sulfone-based methodologies offer a high degree of control in the stereoselective synthesis of conjugated dienes. researchgate.netnih.gov One such approach involves the Ramberg-Bäcklund reaction, where α-halo sulfones are treated with a base to yield alkenes via a transient thiirane (B1199164) dioxide intermediate. ucsb.edu This reaction can be adapted for the synthesis of cyclic sulfones, which are valuable precursors to conjugated dienes. ucsb.edu

Another strategy utilizes the palladium-catalyzed cross-coupling of dienylsulfinates, which are generated in situ from the base-induced ring opening of sulfolenes. nih.gov This method is particularly effective for creating conjugated dienes with challenging cis double bonds. nih.gov The reaction of sulfolenes with a base like potassium methoxide (B1231860) can produce potassium sulfinate, which then participates in the palladium-catalyzed coupling. nih.gov Furthermore, the direct hydrosulfonylation of 1,3-dienes with sulfinic acids provides a route to allylic sulfones, which are versatile intermediates in organic synthesis. mdpi.com

Olefin Metathesis for Unsaturated Fatty Alcohol Synthesis

Olefin metathesis has emerged as a powerful and versatile tool for the synthesis of unsaturated fatty alcohols. google.comscielo.brias.ac.in This catalytic reaction involves the cleavage and reformation of carbon-carbon double bonds, allowing for the modification of unsaturated fatty acid esters derived from natural oils. google.comscielo.br Cross-metathesis of these esters with short-chain olefins can produce new esters with reduced chain lengths, which can then be reduced to the corresponding unsaturated alcohols. google.comscielo.br

This technique allows for the production of a variety of unsaturated alcohols that might be difficult to synthesize through other methods. google.com For instance, the cross-metathesis of methyl oleate (B1233923) with 3-hexene (B12438300) yields methyl 9-dodecenoate, a precursor to an unsaturated C12 alcohol. google.com A key advantage of metathesis is its ability to utilize renewable feedstocks like vegetable oils. ias.ac.in However, a common outcome is the isomerization of the original cis-double bond to a mixture of cis- and trans-isomers, with the trans-isomer often predominating. google.com

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving precise control over the stereochemistry and regioselectivity of the double bonds is a critical aspect of synthesizing specific isomers of this compound. The biological activity of such compounds is often highly dependent on the E/Z configuration of the conjugated diene system.

Challenges in Maintaining Double Bond Configuration during Synthesis

The synthesis of polyunsaturated compounds like this compound presents significant challenges in maintaining the desired configuration of the double bonds. researchgate.netbioengineer.org Many synthetic manipulations can lead to isomerization, resulting in a mixture of stereoisomers. bioengineer.org For instance, while the Wittig reaction is a common method for creating double bonds, it can often result in low Z-selectivity when synthesizing polyunsaturated molecules with methylene-interrupted double bonds. researchgate.net

The inherent stability of trans double bonds over cis double bonds means that there is often a thermodynamic driving force towards isomerization. This can be a particular issue in reactions that involve elevated temperatures or the presence of acidic or basic catalysts. rsc.org Therefore, synthetic strategies must be carefully designed to either introduce the double bonds with the correct stereochemistry late in the synthesis or utilize methods that are known to be highly stereoretentive.

Palladium-Catalyzed Hydrogenation for (Z)-Stereoisomer Formation

Palladium-catalyzed semi-hydrogenation of alkynes is a cornerstone method for the stereoselective synthesis of Z-(cis)-alkenes. nih.govacs.orgorganic-chemistry.org By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high selectivity for the cis-isomer. nih.govacs.orgresearchgate.net The classic Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is a well-known example used for this purpose.

More recent advancements have focused on developing catalytic systems that offer greater control and versatility. For example, palladium catalysts can be used with various hydrogen donors, including H₂ gas, formic acid, or even water and ethanol (B145695) under specific conditions. nih.govacs.orgorganic-chemistry.orgresearchgate.net The choice of ligands and additives is crucial for directing the stereoselectivity. For instance, the use of triethanolamine/sodium acetate (B1210297) (TEOA/NaOAc) with a palladium catalyst can favor the formation of Z-alkenes from alkynes using water as the hydrogen source. nih.govacs.org This approach is vital for constructing the specific stereoisomers of this compound where a Z-configuration is required at one or both of the double bonds.

Table 2: Ligands and Additives for Stereoselective Palladium-Catalyzed Semi-Hydrogenation of Alkynes

Catalyst System Ligand/Additive Hydrogen Source Predominant Isomer Reference
Pd(OAc)₂ t-Bu₂PCl H₂O E-alkene nih.govacs.org
Pd(OAc)₂ TEOA/NaOAc H₂O Z-alkene nih.govacs.org
Pd(OAc)₂ (R,R)-DIPAMP EtOH Z-alkene researchgate.net
AuNPore None Formic Acid Z-alkene organic-chemistry.org

Birch Reduction for (E)-Stereoisomer Generation

The Birch reduction is a powerful and widely utilized method in organic synthesis for the conversion of alkynes to trans-alkenes, which possess the (E)-stereochemistry. vedantu.comyoutube.comwordpress.com This dissolving metal reduction employs an alkali metal, typically sodium or lithium, in liquid ammonia (B1221849) as the solvent, with an alcohol such as ethanol or t-butanol serving as a proton source. vedantu.comnumberanalytics.comharvard.edu

The reaction proceeds via a radical mechanism. vedantu.comyoutube.com Initially, a solvated electron from the dissolved alkali metal adds to the alkyne's carbon-carbon triple bond, forming a radical anion intermediate. vedantu.com This intermediate is then protonated by the alcohol. A second electron transfer to the resulting vinylic radical forms a vinylic anion. youtube.com Critically, this vinylic anion intermediate can exist in either cis or trans conformations. The trans configuration is sterically more favorable and thus more stable, leading it to be the predominant form in the equilibrium. vedantu.com A final protonation of this more stable trans-vinylic anion yields the final trans-alkene product. youtube.com

This method is highly stereoselective for the formation of the (E)-double bond and is particularly valuable in multi-step syntheses where the control of double bond geometry is essential. The reaction conditions are generally mild, operating at low temperatures around -78°C, the boiling point of ammonia. numberanalytics.combaranlab.org

Table 1: Key Reagents and Conditions for Birch Reduction of Alkynes

ComponentExamplesRole in Reaction
Alkali Metal Sodium (Na), Lithium (Li), Potassium (K)Source of solvated electrons for reduction. vedantu.com
Solvent Liquid Ammonia (NH₃)Dissolves the alkali metal to form solvated electrons. numberanalytics.com
Proton Source Ethanol (EtOH), tert-Butanol (t-BuOH)Protonates the radical anion and vinylic anion intermediates. wordpress.comharvard.edu
Co-solvents Tetrahydrofuran (THF), Diethyl etherUsed to improve the solubility of the organic substrate. harvard.edubaranlab.org

Asymmetric Alkynylation for Chiral Octadecenols and Dienols

The introduction of chirality is a fundamental challenge in the synthesis of complex molecules like the stereoisomers of this compound. Asymmetric alkynylation of aldehydes represents a direct and powerful strategy for creating chiral propargylic alcohols, which are versatile building blocks for these targets. thieme-connect.comnih.gov This method involves the addition of a terminal alkyne to an aldehyde in the presence of a chiral catalyst, leading to the formation of an enantioenriched alcohol. nih.govorganic-chemistry.org

A variety of catalytic systems have been developed to facilitate this transformation with high enantioselectivity. A prominent example involves the use of zinc-based catalysts with chiral ligands. The combination of a dialkylzinc reagent, such as dimethylzinc, with a chiral amino alcohol or a ligand like ProPhenol has proven effective for the asymmetric addition of alkynylides to a broad range of aldehydes, including aliphatic ones. thieme-connect.comnih.gov

The general process can be outlined as:

Formation of a zinc alkynylide by reacting the terminal alkyne with the dialkylzinc reagent.

Coordination of the chiral ligand to the zinc center, creating a chiral catalytic environment.

The aldehyde coordinates to this chiral complex, and the alkynylide is transferred to one enantiotopic face of the aldehyde's carbonyl group, dictated by the chirality of the ligand.

This approach offers a convergent route to chiral propargylic alcohols with high yields and excellent enantiomeric excess. nih.gov These propargylic alcohols can then be further elaborated. For instance, subsequent reduction of the alkyne moiety can lead to the desired chiral octadecenol (B13825973) or dienol structures. The stereochemistry of the newly formed double bonds can be controlled by the choice of reduction conditions (e.g., Lindlar catalyst for cis-alkenes or Birch reduction for trans-alkenes).

Precursor Sourcing and Derivatization in this compound Synthesis

Utilization of Fatty Acids as Biorenewable Precursors (e.g., Linoleic Acid)

The use of biorenewable feedstocks is a cornerstone of green chemistry, and fatty acids are attractive starting materials for the synthesis of long-chain molecules. Linoleic acid ((9Z,12Z)-octadeca-9,12-dienoic acid) is a particularly relevant precursor for an 18-carbon chain compound like this compound. wikipedia.org It is readily available from plant oils such as safflower oil. mdpi.com

Synthesizing this compound from linoleic acid requires a series of chemical transformations to modify the existing functional groups and shift the double bond positions. A plausible synthetic route could involve:

Reduction of the Carboxylic Acid: The carboxylic acid functional group of linoleic acid can be reduced to a primary alcohol (linoleyl alcohol) using reducing agents. wikipedia.org

Double Bond Isomerization: The non-conjugated cis-double bonds at the C9 and C12 positions must be isomerized to a conjugated system at the C2 and C4 positions. This is a challenging transformation that may involve multiple steps, such as protection of the alcohol, bromination/dehydrobromination sequences, or transition-metal-catalyzed isomerization reactions.

Stereochemical Control: The final step would require establishing the desired (E,E), (E,Z), (Z,E), or (Z,Z) stereochemistry of the conjugated diene system, which would depend on the specific isomerization strategy employed.

Enzymatic processes can also be harnessed. Lipoxygenases, for example, can introduce oxygen into polyunsaturated fatty acids like linoleic acid at specific positions, creating hydroperoxide intermediates that can be further transformed. mdpi.comnih.gov These biocatalytic methods offer pathways to functionalized derivatives under mild conditions. nih.gov

Role of Protected Intermediates in Synthetic Pathways

In the multi-step synthesis of complex molecules like this compound, which contains multiple reactive sites (a hydroxyl group and two double bonds), the use of protecting groups is often indispensable. wikipedia.org Protecting groups are temporary modifications of a functional group to prevent it from reacting under a specific set of reaction conditions, allowing chemical transformations to be performed selectively at other positions in the molecule. researchgate.net

For the synthesis of this compound, the primary alcohol is a key functional group that often requires protection. The acidic proton of the hydroxyl group can interfere with many organometallic reagents (like Grignard or organolithium reagents) and basic conditions used in subsequent steps. libretexts.org

Common strategies for protecting alcohols include their conversion to:

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are widely used. They are easily introduced and can be removed under mild conditions using a fluoride (B91410) source (e.g., TBAF) or acid. libretexts.org The steric bulk of some silyl ethers can also influence the stereochemical outcome of nearby reactions. ddugu.ac.in

Acetals: The tetrahydropyranyl (THP) ether is a common acetal (B89532) protecting group. It is formed by reacting the alcohol with dihydropyran under acidic catalysis and is stable to basic, organometallic, and nucleophilic reagents but is readily removed by treatment with aqueous acid. libretexts.orguobaghdad.edu.iqacs.org

Benzyl Ethers (Bn): These are robust protecting groups that are stable to a wide range of acidic and basic conditions but can be removed under neutral conditions via hydrogenolysis. ddugu.ac.inuobaghdad.edu.iq

By protecting the alcohol, transformations such as the construction or isomerization of the diene system can be carried out without undesired side reactions at the hydroxyl group. Once the desired carbon skeleton and stereochemistry are established, the protecting group is removed in a final deprotection step to reveal the target molecule, this compound. wikipedia.org

Advanced Chemical Transformations and Reactivity of Octadeca 2,4 Dien 1 Ol

Oxidation Pathways

The presence of both an allylic alcohol and a conjugated diene system in Octadeca-2,4-dien-1-ol allows for several controlled oxidation reactions. These pathways can selectively target either the hydroxyl group to form an aldehyde or the double bonds to create epoxides, leading to valuable synthetic intermediates.

The conversion of the primary alcohol in this compound to its corresponding aldehyde, octadeca-2,4-dienal, requires mild and selective oxidizing agents to prevent over-oxidation to a carboxylic acid and to preserve the sensitive conjugated diene system.

The Dess-Martin oxidation, utilizing the Dess-Martin periodinane (DMP), is a highly effective method for this transformation. libretexts.orgwikipedia.org This reaction is known for its mild conditions, typically proceeding at room temperature in chlorinated solvents like dichloromethane, and its high chemoselectivity. researchgate.net DMP selectively oxidizes primary alcohols to aldehydes without affecting other sensitive functional groups, such as the double bonds present in the this compound backbone. researchgate.net The reaction is generally rapid and provides high yields with a straightforward workup. libretexts.org The mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by the abstraction of an alpha-hydrogen by an acetate (B1210297) ion to yield the aldehyde. researchgate.net To buffer the two equivalents of acetic acid produced during the reaction, which could harm acid-labile compounds, a mild base like pyridine (B92270) is often added. libretexts.orgorganicreactions.org

While DMP is highly effective, other reagents can also achieve the selective oxidation of allylic alcohols. These methods vary in their reactivity, cost, and environmental impact.

Oxidizing Agent/SystemTypical ConditionsSelectivity & RemarksReference
Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TemperatureExcellent selectivity for 1° alcohols to aldehydes; mild conditions, tolerates dienes. libretexts.org, researchgate.net
Manganese Dioxide (MnO₂)Various Solvents (e.g., CH₂Cl₂, Hexane)Highly selective for allylic and benzylic alcohols; requires a large excess of reagent. nih.gov
Chromium(VI) Reagents (e.g., PCC, Jones)CH₂Cl₂ (PCC); Acetone (Jones)Effective, but chromium reagents are toxic. Jones reagent can lead to over-oxidation. chemistai.org
Palladium Catalysis (e.g., Pd(OAc)₂)O₂, Et₃N, 45°CCatalytic method, environmentally friendly (uses O₂ as terminal oxidant). stackexchange.com

The epoxidation of the conjugated diene in this compound presents a significant synthetic challenge due to the presence of two distinct double bonds (C2-C3 and C4-C5), leading to questions of regioselectivity. Furthermore, controlling the stereochemistry of the resulting epoxide is crucial.

Directed epoxidation methods, such as the Sharpless asymmetric epoxidation, typically show high selectivity for the double bond adjacent to the hydroxyl group. acs.orgslideshare.net In the case of this compound, this would favor the formation of an epoxide at the C2-C3 position due to the directing effect of the C1 hydroxyl group.

Conversely, achieving epoxidation at the distal (C4-C5) double bond requires overcoming this directing effect. Certain catalytic systems have been developed to achieve this complementary regioselectivity. For instance, catalysts like methyltrioxorhenium (MTO) complexed with pyridine have been shown to favor the epoxidation of the more electron-rich, distal olefin in similar penta-2,4-dien-1-ol systems. acs.org Similarly, specific titanium-salan catalysts have demonstrated a preference for distal epoxidation, particularly on Z-olefins. slideshare.net The choice of catalyst and oxidant is therefore critical in determining the site of epoxidation.

Catalyst/Reagent SystemTypical RegioselectivityStereoselectivityReference
Sharpless Asymmetric EpoxidationAdjacent (C2-C3)High enantioselectivity acs.org, slideshare.net
Methyltrioxorhenium (MTO)/Pyridine/H₂O₂Distal (C4-C5) favoredDependent on olefin geometry and substitution acs.org
Ti(IV)-salan/H₂O₂Distal (C4-C5) favored for Z-olefinsHigh enantioselectivity slideshare.net, stackexchange.com
m-CPBA (Peroxy Acid)Often favors adjacent (C2-C3) due to H-bondingSubstrate-controlled diastereoselectivity acs.org

Derivatization and Functional Group Interconversions of the this compound Scaffold

The primary hydroxyl group of this compound is a key site for derivatization, allowing for the synthesis of a wide array of esters and ethers. These transformations can alter the compound's physical properties and are often used as a protecting group strategy in multi-step syntheses.

Acetylation is a common transformation that converts the hydroxyl group into an acetate ester. This is typically achieved by reacting this compound with acetic anhydride (B1165640) in the presence of a base such as pyridine or a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction is generally efficient and results in the formation of octadeca-2,4-dien-1-yl acetate. This derivatization is useful for protecting the alcohol functionality during subsequent reactions involving the diene system. For example, acyloxydienes are used as substrates in specialized epoxidation reactions where the ester group can influence regioselectivity differently than a free hydroxyl group. acs.orgslideshare.net

Beyond acetylation, a variety of other esters can be synthesized. Using different acyl chlorides or carboxylic acids (under Fischer esterification conditions) allows for the introduction of various ester functionalities, tailoring the molecule for specific applications.

The synthesis of ethers from this compound is most effectively accomplished via the Williamson ether synthesis. researchgate.net This two-step procedure first involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. nih.gov This highly nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the ether. researchgate.net For optimal yields, this method works best with primary alkyl halides, as secondary and tertiary halides are more prone to undergoing a competing E2 elimination reaction. mdpi.com

Analytical Methodologies for Characterization of Octadeca 2,4 Dien 1 Ol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of Octadeca-2,4-dien-1-ol. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and mass.

Nuclear Magnetic Resonance (NMR) for Double Bond Geometry and Position

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the specific configuration (cis or trans) and location of the double bonds within the this compound molecule. Both ¹H and ¹³C NMR spectra offer diagnostic signals that are sensitive to the geometry of the double bonds.

The chemical shifts of protons and carbons adjacent to the double bonds are particularly informative. For instance, in related dienol compounds, the ¹H NMR signal for a proton at the C2 position in a (2E) configuration appears at a different chemical shift compared to a (2Z) isomer. vulcanchem.com Specifically, the coupling constants (J-values) between olefinic protons are indicative of the double bond geometry. Larger coupling constants are typically observed for trans (E) isomers, while smaller coupling constants are characteristic of cis (Z) isomers. vulcanchem.com

Furthermore, ¹³C NMR data can corroborate the structural assignment. The chemical shifts of the olefinic carbons and the allylic carbons are influenced by the stereochemistry of the double bonds. pharmainfo.inresearchgate.net For example, allylic carbons in Z-configured isomers may show an upfield shift. vulcanchem.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively map the connectivity of the entire carbon skeleton and confirm the positions of the double bonds. d-nb.inforesearchgate.net

Table 1: Representative NMR Data for Related Dienol Structures
Compound/IsomerNucleusChemical Shift (δ ppm)Key FeatureReference
(2E,13Z)-2,13-Octadecadien-1-ol¹H5.63 (d, J = 15.4 Hz)C2 proton, indicative of E-geometry vulcanchem.com
(2Z,13Z)-2,13-Octadecadien-1-ol¹H5.53 (d, J = 11.0 Hz)C2 proton, indicative of Z-geometry vulcanchem.com
(4Z,8Z)-12,12-dimethoxydodeca-4,8-dien-1-ol¹³C129.1, 129.4, 129.8, 129.9Alkene carbons pharmainfo.in

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. d-nb.info When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a highly effective method for identifying the compound in complex mixtures. nih.govresearchgate.netresearcher.life

In a typical electron ionization (EI) mass spectrum of a long-chain alcohol, a molecular ion peak (M⁺) may be observed, although it can sometimes be weak or absent. chemguide.co.uk For this compound (C₁₈H₃₄O), the expected molecular weight is approximately 266.46 g/mol . nist.gov

A characteristic fragmentation pathway for long-chain alcohols is the loss of a water molecule (H₂O), resulting in a prominent [M-18]⁺ ion peak. savemyexams.com The fragmentation pattern can also provide clues about the location of the double bonds. The relative intensity of certain fragment ions can differ between positional isomers. For example, the intensity of the [M–H₂O]⁺ ion has been used to distinguish between 2,13- and 3,13-octadecadien-1-ol (B13684098) isomers. vulcanchem.com The analysis of fragment ions, often referred to as tandem mass spectrometry or MS/MS, can provide more detailed structural information by examining the breakdown of specific parent ions. nih.gov

Table 2: Key Mass Spectral Fragments for Related Dienols
Compound/Isomerm/z (Mass-to-charge ratio)IonSignificanceReference
E,E-2,13-Octadecadien-1-ol acetate (B1210297)308M⁺Molecular Ion
E,E-2,13-Octadecadien-1-ol acetate248[M–CH₃COOH]⁺Loss of acetic acid
Z,E-2,13-Octadecadien-1-ol266M⁺Molecular Ion nist.gov
2,13-Octadecadien-1-ol (B14787573)248[M–H₂O]⁺Distinguishes from 3,13-isomers by intensity vulcanchem.com

Chromatographic Separation Techniques for Dienol Isomers

The separation of this compound from its various isomers is critical for accurate characterization and for obtaining pure compounds for further study. Chromatographic techniques are the primary methods used for this purpose.

Gas Chromatography (GC) for Separation and Identification of Volatile Compounds

Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile compounds like this compound. cuni.cz When combined with Mass Spectrometry (GC-MS), it allows for both separation and identification. nih.govresearchgate.netresearcher.lifenih.gov The separation in GC is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.

The choice of the GC column's stationary phase is crucial for resolving isomers. Polar capillary columns are often employed to separate geometric isomers of long-chain unsaturated alcohols and their derivatives. vulcanchem.comnih.gov The retention time, the time it takes for a compound to travel through the column, can be used for identification when compared to authentic standards. The elution order of isomers can be influenced by their geometry, with E-isomers sometimes eluting before Z-isomers on certain polar columns. vulcanchem.com For enhanced sensitivity, especially for trace amounts, derivatization of the alcohol to a more volatile or detectable species can be performed prior to GC analysis. nih.gov

Table 3: Gas Chromatography Parameters for Dienol Isomer Separation
IsomersGC Column TypeKey Separation FindingReference
(2E,13E)-, (2Z,13E)-, (2E,13Z)-, (2Z,13Z)-18:OHDB-23 (polar)Isomers are resolved based on retention indices, with (2E,13E) eluting first. vulcanchem.com
Octadecadienoic acid methyl ester isomersStrongly polar cyanopropyl capillary columnSeparation behaviors and elution order of 24 isomers were investigated. nih.gov
Z,E-2,13-Octadecadien-1-ol in Tylophora indicaNot specifiedIdentified in plant extract with a retention time of 14.512 min. uin-alauddin.ac.id

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for resolving stereoisomers, including the geometric isomers of this compound. nih.gov HPLC can be used for both analytical and preparative-scale separations. oup.commdpi.com

For the separation of non-chiral stereoisomers like E/Z isomers, reversed-phase or normal-phase HPLC can be effective. oup.com The choice of the stationary and mobile phases is critical for achieving good resolution. csic.es In some cases, HPLC can separate compounds that are difficult to resolve by GC.

For the separation of enantiomers (if the molecule is chiral), chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov While this compound itself is not typically chiral unless it contains other chiral centers, related long-chain alcohols can be resolved into their enantiomers using this method.

Chemosensory and Biological Detection Methods

In addition to instrumental analytical methods, biological systems can exhibit remarkable specificity in detecting certain isomers of long-chain unsaturated alcohols. These compounds often function as semiochemicals, such as pheromones, in insects.

The detection of these compounds by insects is mediated by specialized chemosensory proteins, including odorant-binding proteins (OBPs) and chemosensory receptors located in the antennae. nih.gov Techniques like Gas Chromatography-Electroantennographic Detection (GC-EAD) can be used to identify which specific isomers in a mixture are biologically active. In a GC-EAD setup, the effluent from a GC column is split, with one part going to a standard detector (like a flame ionization detector or a mass spectrometer) and the other part passing over an insect's antenna. An electrical signal from the antenna is recorded, indicating which compounds elicit a neural response. nih.gov

Furthermore, binding assays using isolated chemosensory proteins can demonstrate the specificity of these proteins for particular ligands. For example, fluorescence competitive binding assays have shown that proteins like CjapNPC2 can bind to long-chain alcohols in a pH-dependent manner. nih.gov These biological detection methods provide a functional context for the presence of specific isomers and can be incredibly sensitive and selective.

Gas Chromatography-Electroantennographic Detection (GC-EAD) in Pheromone Research

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful analytical technique used in chemical ecology to identify biologically active volatile compounds, particularly insect pheromones. This method couples the high-resolution separation capabilities of gas chromatography (GC) with the sensitivity and specificity of an insect's antenna as a biological detector. frontiersin.orgpeerj.com The effluent from the GC column is split, with one portion directed to a standard flame ionization detector (FID) and the other to an electroantennogram (EAG) preparation, which consists of an excised insect antenna mounted between two electrodes. frontiersin.org When a compound that can be detected by the antennal receptors elutes from the GC, it elicits a measurable electrical response (a depolarization) from the antenna. frontiersin.org By simultaneously recording the signals from both the FID and the EAD, researchers can pinpoint which specific chemical components in a complex mixture are responsible for an olfactory response in the insect. frontiersin.org

In the context of "this compound" and related long-chain unsaturated alcohols, GC-EAD has been instrumental in identifying these compounds as key components of sex pheromones in various moth species, particularly within the family Sesiidae (clearwing moths). tandfonline.comtandfonline.com The technique allows for the detection of EAD-active components even when they are present in minute quantities within pheromone gland extracts or effluvia from calling females. cambridge.org

Detailed Research Findings

Research utilizing GC-EAD has led to the successful identification of several isomers of octadecadien-1-ol as potent pheromones. For instance, in a study on the clearwing moth Nokona pernix, GC-EAD analysis of pheromone gland extracts revealed two EAG-active components. These were subsequently identified through GC-Mass Spectrometry (GC-MS) as the (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol. tandfonline.com The male antennae of this species showed a distinct response to these specific isomers, highlighting the method's ability to differentiate between structurally similar compounds. tandfonline.com

Similarly, in the investigation of another clearwing moth, Nokona feralis, a pest of kiwifruit, GC-EAD analysis of crude pheromone extracts was crucial. The male antennae responded to two primary components which were later identified as (3E,13Z)-3,13-octadecadienyl acetate and (3E,13Z)-3,13-octadecadien-1-ol. tandfonline.com This demonstrates the common occurrence of both the alcohol and its corresponding acetate acting in concert as a sex pheromone.

The table below summarizes findings from various studies where GC-EAD was employed to identify octadecadien-1-ol isomers and related compounds as pheromone components in different insect species.

Insect SpeciesActive Compound(s) Identified via GC-EADRatio of ComponentsResearch Focus
Nokona pernix(3E,13Z)-3,13-octadecadien-1-ol, (3Z,13Z)-3,13-octadecadien-1-ol9:1Identification of sex pheromone components. tandfonline.comsakura.ne.jp
Nokona feralis(3E,13Z)-3,13-octadecadien-1-ol, (3E,13Z)-3,13-octadecadienyl acetate3:7Identification of female sex pheromone. tandfonline.com
Pennisetia marginata(3E,13Z)-octadecadienol, (3E,13Z)-octadecadienalNot specified in effluviaIdentification of candidate sex pheromone components. cambridge.org
Melittia japona(2E,13Z)-2,13-octadecadien-1-ol, (2E,13Z)-2,13-octadecadienal~1:10Investigation of sex pheromones. sakura.ne.jp
Tineola bisselliella(E,Z)-2,13-octadecadien-1-ol, (E,Z)-2,13-octadecadienalNot specifiedIdentification of candidate sex pheromone components. researchgate.net

It is noteworthy that in some cases, while a compound like an octadecadienol (B8486778) is detected in the pheromone gland and elicits a strong EAD response, it may not be present in the emitted effluvia, suggesting its role as a biosynthetic precursor to the aldehyde form of the pheromone. cambridge.org The sensitivity of GC-EAD is critical in such studies, as the quantities of these pheromonal components can be extremely low, often in the nanogram range per female. sakura.ne.jp

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Stereocontrol

The creation of Octadeca-2,4-dien-1-ol with precise stereochemistry (the specific E/Z configuration of its double bonds) is a primary challenge for synthetic chemists. While classical methods exist, future research is focused on developing more efficient, sustainable, and highly selective pathways.

Modern synthetic strategies are being explored to overcome the limitations of traditional multi-step syntheses. One promising avenue is the application of the alkyne zipper reaction , a powerful isomerization process that can reposition an internal triple bond to the end of a hydrocarbon chain. semanticscholar.org This allows for the creation of a terminal alkyne at a specific position, which can then be elaborated into the desired conjugated diene structure through subsequent stereocontrolled reactions.

Another key area is the development of catalytic reactions that can construct the diene system with high stereoselectivity. This includes advanced cross-coupling reactions and metathesis strategies. Furthermore, the stereoselective reduction of yne-enol or diyne precursors using specialized catalysts is a critical step for controlling the geometry of the final double bonds.

A summary of potential modern synthetic approaches is presented below:

Synthetic StrategyDescriptionPotential Advantage
Alkyne Zipper Reaction Isomerization of an internal alkyne to a terminal position, followed by functionalization.Provides access to key terminal alkyne precursors from more readily available internal alkynes. semanticscholar.org
Stereoselective Reductions Use of specific catalysts (e.g., Lindlar's catalyst for Z-alkenes or dissolving metal reductions for E-alkenes) to reduce alkyne precursors.High degree of control over the geometry of the resulting double bonds.
Cross-Coupling Reactions Palladium- or nickel-catalyzed reactions (e.g., Suzuki, Stille) to couple vinyl fragments together.Modular and convergent approach, allowing for the rapid assembly of complex structures.
Olefin Metathesis Ring-closing or cross-metathesis reactions to form the conjugated double bond system.Highly efficient for C=C bond formation with excellent functional group tolerance.

Advanced Spectroscopic and In Silico Approaches for Detailed Structural Characterization

While Gas Chromatography-Mass Spectrometry (GC-MS) is routinely used to identify this compound in complex mixtures, a complete and unambiguous structural elucidation requires more sophisticated techniques. mbimph.comathenaeumpub.comresearchgate.net Future research will increasingly rely on a combination of advanced spectroscopic methods and computational chemistry to define the molecule's precise three-dimensional structure and properties.

Advanced Spectroscopy: Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are indispensable for this purpose.

COSY (Correlation Spectroscopy) helps establish proton-proton couplings through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, which is crucial for piecing together the full structure and confirming the position of the conjugated diene and alcohol functional groups.

In Silico Analysis: Computational, or in silico, methods are becoming powerful predictive tools in chemical research. researchgate.nettjnpr.orgmdpi.com Density Functional Theory (DFT) calculations can be used to:

Predict Spectroscopic Data: By calculating the theoretical NMR chemical shifts and coupling constants for different possible isomers (e.g., 2E,4E vs. 2Z,4E), researchers can compare the results to experimental data to confirm the correct structure.

Determine Stable Conformations: The long carbon chain of this compound can adopt numerous shapes (conformers). Computational modeling can identify the most energetically stable conformers, providing insight into the molecule's preferred three-dimensional structure.

Analyze Electronic Properties: In silico methods can map the electron density and electrostatic potential of the molecule, which helps in understanding its reactivity and potential interaction sites for biological receptors.

The synergy between these advanced analytical techniques and computational modeling provides a powerful toolkit for the definitive characterization of complex natural products like this compound.

Elucidation of Broader Ecological and Inter-species Communication Roles of Octadecadienols

The presence of this compound and its isomers in various organisms suggests they play important roles in chemical ecology. These molecules, known as semiochemicals, mediate interactions both within and between species. wikipedia.org Future research aims to decipher the specific messages encoded by these compounds.

Semiochemicals are broadly categorized based on the beneficiary of the interaction:

Pheromones: Affect the behavior of other individuals of the same species (e.g., sex attractants).

Allomones: Benefit the emitter but not the receiver (e.g., a plant's chemical defense against an insect). wikipedia.org

Kairomones: Benefit the receiver but not the emitter (e.g., a scent that allows a predator to find its prey). wikipedia.org

Synomones: Benefit both the emitter and the receiver (e.g., a floral scent that attracts pollinators).

Research has confirmed that related octadecadienyl compounds, such as certain acetates, function as insect pheromones. bioone.org This strongly implies that this compound could have similar, yet undiscovered, roles in insect communication. Its identification in various plant extracts also points towards a potential function as an allomone, contributing to the plant's defense against herbivores or pathogens. mbimph.com

Future investigations will involve carefully designed bioassays to test the behavioral responses of insects and other organisms to pure, stereochemically defined isomers of this compound. This will help to clarify its function as a pheromone, attractant, or repellent, and unravel its contribution to the complex web of chemical communication in ecosystems.

Investigation of Enzymatic and Biocatalytic Synthesis Pathways for this compound

Harnessing the power of enzymes for chemical synthesis, known as biocatalysis, offers a green and highly selective alternative to traditional chemistry. nih.govmt.com This approach is particularly promising for producing complex chiral molecules like this compound. Future research is focused on discovering and engineering enzymes that can synthesize this specific compound efficiently.

The biosynthesis of related 18-carbon compounds (octadecanoids) in nature often starts from common fatty acids like linoleic acid. nih.gov Enzymes such as lipoxygenases (LOX) can introduce oxygen and create hydroperoxide intermediates, which are then converted into a variety of other functionalized molecules. nih.gov

Key enzymatic transformations for a potential biocatalytic route include:

Desaturation: Introduction of double bonds into a saturated fatty acid precursor by desaturase enzymes.

Hydroxylation: Specific placement of a hydroxyl (-OH) group by cytochrome P450 monooxygenases.

Stereoselective Reduction: Conversion of a ketone or aldehyde group to the final alcohol by alcohol dehydrogenases or ketoreductases (KREDs), which can control the chirality of the product. nih.gov

The process of directed evolution can be used to engineer these enzymes to have higher activity and specificity for producing the desired this compound isomer. nih.gov By creating and screening libraries of enzyme variants, scientists can select for biocatalysts that are optimized for industrial-scale production, offering a sustainable manufacturing route for this valuable chemical. nih.gov

Development of this compound Derivatives for Specific Academic Applications

To probe the function and behavior of this compound, researchers often need to synthesize modified versions, or derivatives. These derivatives serve as specialized tools for a variety of academic studies.

Future work will likely focus on creating derivatives for the following applications:

Derivative TypeDescriptionAcademic Application
Ester and Carbamate Analogues The alcohol group is converted into an ester (e.g., acetate) or a carbamate. tdx.catStudying structure-activity relationships (SAR). By testing how different ester chain lengths affect biological activity (e.g., pheromone response), researchers can understand which parts of the molecule are most important for receptor binding. bioone.org
Isotopically Labeled Compounds Replacing specific atoms (e.g., hydrogen with deuterium, carbon-12 with carbon-13).Used as internal standards in mass spectrometry for precise quantification in biological samples. They are also invaluable for metabolic studies to trace the compound's fate in an organism and for advanced NMR experiments.
Fluorescently Tagged Probes Attaching a fluorescent molecule (a fluorophore) to the dienol structure.Visualizing the localization of the compound within cells or tissues using fluorescence microscopy. This can help identify where the molecule binds and carries out its function.
Photoaffinity Labels Incorporating a photoreactive group that forms a covalent bond with a target receptor upon exposure to UV light.Identifying and isolating the specific protein receptors that bind to this compound, which is a crucial step in understanding its mechanism of action.

The synthesis and application of these specialized derivatives are essential for translating the discovery of a natural product into a deep understanding of its biological and ecological role.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.